Product packaging for 7-Oxaspiro[3.5]nonane-6,8-dione(Cat. No.:CAS No. 1005-94-3)

7-Oxaspiro[3.5]nonane-6,8-dione

Cat. No.: B3044849
CAS No.: 1005-94-3
M. Wt: 154.16
InChI Key: XSOIZQICNFHCQD-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Architecture in Organic Chemistry

Spirocyclic compounds are a fascinating class of molecules characterized by two or more rings connected by a single common atom, known as the spiro atom. acs.org This unique structural feature imparts a distinct three-dimensionality to the molecule, a desirable trait in modern drug discovery and materials science. masterorganicchemistry.combldpharm.com Unlike fused or bridged ring systems, the perpendicular orientation of the rings in a spirocycle creates a rigid and well-defined spatial arrangement of substituents. bldpharm.com This rigidity can be advantageous in designing molecules that can precisely interact with biological targets. nih.gov The nomenclature of spiro compounds, first outlined by Adolf von Baeyer in 1900, uses a specific notation to describe the number of atoms in each ring, excluding the central spiro atom. acs.orgmdpi.com

The synthesis of spirocycles can be challenging due to their strained nature, but various methods have been developed, including intramolecular alkylations and rearrangement reactions. acs.org The inherent strain in smaller spirocyclic systems, such as those containing cyclopropane (B1198618) or cyclobutane (B1203170) rings, can also be harnessed for unique chemical transformations. Current time information in Bangalore, IN.

Significance of Cyclic Dione (B5365651) Moieties in Spirocyclic Scaffolds

The incorporation of cyclic dione moieties, such as the 1,3-dione system present in the cyclohexane (B81311) ring of 7-Oxaspiro[3.5]nonane-6,8-dione, introduces a wealth of chemical functionality. The acidic protons located between the two carbonyl groups can be readily removed to form a stabilized enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.comlibretexts.org This reactivity makes cyclic diones valuable synthons in organic synthesis.

Furthermore, the dione functionality can act as a key pharmacophore, a molecular feature responsible for a drug's biological activity. The ability of the carbonyl groups to participate in hydrogen bonding and other non-covalent interactions allows them to bind to the active sites of enzymes and receptors. Indeed, many biologically active spirocyclic compounds feature dione or related functionalities.

Contextualization of this compound within Heterocyclic Chemistry

This compound is a heterocyclic compound, meaning it contains at least one atom other than carbon within its ring structure. Specifically, the presence of an oxygen atom in the four-membered ring classifies it as an oxetane-containing spirocycle. Heterocyclic compounds are of immense importance in medicinal chemistry, with a large proportion of pharmaceuticals containing at least one heterocyclic ring. masterorganicchemistry.comorgsyn.org

The combination of the oxetane (B1205548) ring, a known pharmacophore that can improve physicochemical properties such as solubility, and the reactive dione moiety within a rigid spirocyclic framework makes this compound a molecule of significant interest. While specific research on this compound is not widely available, its structural features suggest potential applications in the development of novel therapeutic agents and as a versatile building block in organic synthesis. The study of related oxaspiro compounds has revealed activities such as antioxidant and antimicrobial properties, hinting at the potential for this compound.

PropertyValue
Molecular FormulaC₈H₁₀O₃
Molecular Weight154.16 g/mol
CAS Number1005-94-3
Melting Point48 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B3044849 7-Oxaspiro[3.5]nonane-6,8-dione CAS No. 1005-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxaspiro[3.5]nonane-6,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-6-4-8(2-1-3-8)5-7(10)11-6/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOIZQICNFHCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)OC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00701464
Record name 7-Oxaspiro[3.5]nonane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-94-3
Record name 7-Oxaspiro[3.5]nonane-6,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxaspiro[3.5]nonane-6,8-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 7 Oxaspiro 3.5 Nonane 6,8 Dione

Reactions Characteristic of the Cyclic Dione (B5365651) Moiety

The 1,3-dione system within the six-membered ring of 7-Oxaspiro[3.5]nonane-6,8-dione is the primary site for a variety of nucleophilic and condensation reactions, as well as oxidation, reduction, and ring-opening transformations. The reactivity of this moiety is largely comparable to that of other cyclic 1,3-diones, such as 1,3-cyclohexanedione (B196179).

Nucleophilic Additions and Condensation Reactions

The acidic nature of the methylene (B1212753) protons situated between the two carbonyl groups in the dione ring makes this position a prime target for a range of nucleophilic and condensation reactions. While specific studies on this compound are limited, its reactivity can be inferred from the well-documented behavior of analogous 1,3-cyclohexanedione systems.

One of the most characteristic reactions of 1,3-diones is the Knoevenagel condensation . This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. For this compound, this would involve the reaction with an aldehyde at the C9 position, leading to the formation of an α,β-unsaturated system.

Another important transformation is the Michael addition , where a nucleophile adds to the β-carbon of the α,β-unsaturated system formed from a Knoevenagel condensation. This allows for the introduction of a wide variety of substituents at the dione ring.

The following table summarizes the expected outcomes of these reactions based on analogous systems:

Reaction TypeReactantProduct
Knoevenagel CondensationAldehyde (R-CHO)9-Alkylidene-7-oxaspiro[3.5]nonane-6,8-dione
Michael AdditionNucleophile (Nu-)9-Substituted-7-oxaspiro[3.5]nonane-6,8-dione

Selective Oxidation and Reduction Pathways

The carbonyl groups of the dione moiety can undergo selective oxidation and reduction, providing pathways to various derivatives.

Reduction of the ketone functionalities can be achieved using a variety of reducing agents. The use of mild reducing agents like sodium borohydride (B1222165) (NaBH₄) would likely lead to the corresponding diol. The stereochemical outcome of such a reduction would be of significant interest, potentially leading to a mixture of cis and trans diols. More potent reducing agents or catalytic hydrogenation could lead to the complete reduction of the carbonyl groups.

Oxidation of the dione moiety is less common but could potentially be achieved using strong oxidizing agents. However, the presence of the oxetane (B1205548) ring might complicate such transformations, as the strained ether linkage could also be susceptible to oxidation.

A summary of potential reduction products is presented in the table below:

Reducing AgentPotential Product
Sodium Borohydride (NaBH₄)7-Oxaspiro[3.5]nonane-6,8-diol
Catalytic Hydrogenation (e.g., H₂/Pd)7-Oxaspiro[3.5]nonane

Hydrolysis and Ring-Opening Reactions of the Dione

Under certain conditions, the cyclic dione can undergo hydrolysis and ring-opening reactions.

Acid-catalyzed hydrolysis of the dione moiety would be expected to proceed via protonation of one of the carbonyl oxygens, followed by nucleophilic attack of water. This would lead to the opening of the six-membered ring to form a dicarboxylic acid. The stability of the spirocyclic core under these conditions would be a key consideration.

Base-catalyzed ring-opening could also occur, initiated by the attack of a hydroxide (B78521) ion on one of the carbonyl carbons. This would similarly result in the formation of a dicarboxylate salt upon ring cleavage. The presence of the oxetane ring introduces the possibility of competing reactions, particularly under harsh basic conditions.

Transformations Involving the Spirocenter and Oxacyclobutane Ring

The spirocyclic nature of this compound, with the fusion of a cyclobutane (B1203170) and a cyclohexane (B81311) ring system through a shared carbon atom, along with the presence of a strained oxetane ring, provides unique avenues for chemical transformations.

Reactivity Patterns of the Spiro[3.5]nonane Core

The spiro[3.5]nonane core imparts significant rigidity to the molecule. The oxetane ring, being a four-membered heterocycle, possesses considerable ring strain, which is a driving force for many of its reactions.

The oxetane ring is generally stable under neutral and basic conditions but is susceptible to ring-opening reactions under acidic conditions . Protonation of the oxygen atom of the oxetane ring would activate it towards nucleophilic attack, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of this ring-opening would be influenced by the nature of the nucleophile and the stability of the resulting carbocation intermediate.

Functional Group Interconversions and Derivatization at the Spirocenter

While the spirocenter itself is a quaternary carbon and thus unreactive to many reagents, functional group interconversions can be envisioned on the adjacent atoms or through reactions that involve the spirocyclic core.

Derivatization of the oxetane ring is a plausible pathway for introducing new functionalities. For instance, the aforementioned acid-catalyzed ring-opening in the presence of various nucleophiles could lead to a range of substituted products.

The following table illustrates potential derivatization pathways involving the oxetane ring:

ReagentReaction TypePotential Product
H₂O / H⁺Acid-catalyzed hydrolysis1-(1-hydroxycyclohexyl)cyclobutane-1,3-dicarboxylic acid
ROH / H⁺Acid-catalyzed alcoholysis1-(1-alkoxycyclohexyl)cyclobutane-1,3-dicarboxylic acid
HX (X = halide)Acid-catalyzed hydrohalogenation1-(1-halocyclohexyl)cyclobutane-1,3-dicarboxylic acid

It is important to note that the reactivity of this compound is a complex interplay of the electronic and steric effects of its constituent rings. Further experimental studies are needed to fully elucidate the specific pathways and to optimize conditions for selective transformations.

Reactivity of the Oxacyclobutane Ring in Spiro[3.5]nonane Systems

The oxacyclobutane (oxetane) ring in spiro[3.5]nonane systems is characterized by significant ring strain, which is a primary driver of its reactivity. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry. As a consequence, the oxetane ring is susceptible to ring-opening reactions under various conditions, including acidic, basic, and nucleophilic environments.

In the context of this compound, the oxacyclobutane ring can undergo cleavage of the C-O bonds. This reactivity is a common feature of strained small-ring heterocycles. The presence of the adjacent cyclohexanedione moiety can influence the regioselectivity of the ring-opening.

Key Reactive Pathways:

Acid-Catalyzed Ring Opening: In the presence of protic or Lewis acids, the oxygen atom of the oxetane ring can be protonated or coordinated, which activates the ring towards nucleophilic attack. This can lead to the formation of a carbocationic intermediate, followed by the addition of a nucleophile.

Nucleophilic Ring Opening: Strong nucleophiles can directly attack one of the carbon atoms of the oxacyclobutane ring, leading to the cleavage of a C-O bond. The regioselectivity of this attack is influenced by steric and electronic factors.

Thermal and Photochemical Reactions: The strained nature of the oxetane ring may also predispose it to thermal or photochemical decomposition or rearrangement reactions.

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling its chemical transformations. The interplay between the oxetane and dione functionalities can lead to complex reaction pathways.

Ionic Chain Reactions: The susceptibility of the oxacyclobutane ring to ring-opening can initiate ionic chain polymerization. Cationic polymerization can be initiated by strong acids, leading to the formation of polyether chains. The dione functionality could potentially participate in or be affected by these polymerization processes.

Cycloadditions: The formation of the oxetane ring itself can be envisioned through a [2+2] cycloaddition, specifically the Paternò-Büchi reaction, which involves the photochemical reaction of a carbonyl compound with an alkene. libretexts.org Consequently, retro-[2+2] cycloaddition could be a potential reaction pathway under thermal or photochemical conditions, leading to the decomposition of the spirocycle. While benzenes are generally poor substrates for cycloadditions, the strain of the oxetane ring could facilitate such reactions. libretexts.org

The spirocyclic nature of this compound imparts a rigid three-dimensional structure. Any reaction at the stereogenic spiro center or at the adjacent carbon atoms will have significant stereochemical implications.

The stereochemistry of reactions involving spiro compounds is often dictated by the steric hindrance imposed by the perpendicular arrangement of the two rings. uou.ac.in For instance, in nucleophilic additions to the carbonyl groups of the dione, the approach of the nucleophile will be influenced by the orientation of the oxacyclobutane ring. This can lead to diastereoselective transformations.

In reactions involving the opening of the oxacyclobutane ring, the stereochemistry of the resulting product will depend on the mechanism of the ring-opening (e.g., SN1 vs. SN2 type attack). Control of stereochemistry in such transformations is a key challenge and a focus of synthetic methodology development.

The selectivity of reactions involving this compound is governed by the relative energies of the intermediates and transition states of the possible reaction pathways.

Intermediates: In ionic ring-opening reactions, the stability of the resulting carbocationic or carbanionic intermediates will determine the regioselectivity of the bond cleavage. For example, a carbocation formed at a carbon atom that is better able to stabilize the positive charge will be favored.

Transition States: In concerted reactions, such as pericyclic reactions, the geometry and energy of the transition state are critical. For instance, in a potential retro-[2+2] cycloaddition, the stereochemistry of the products will be determined by the stereochemical constraints of the transition state.

The presence of the two carbonyl groups in the six-membered ring can also influence the stability of intermediates through electronic effects, such as inductive withdrawal of electron density. Computational studies would be valuable in elucidating the structures and energies of these transient species and thus predicting the most likely reaction outcomes.

Applications of 7 Oxaspiro 3.5 Nonane 6,8 Dione in Advanced Organic Synthesis and Materials Science Research

Strategic Building Block in Complex Molecular Synthesis

There is a lack of specific published research demonstrating the use of 7-Oxaspiro[3.5]nonane-6,8-dione as a precursor for highly functionalized spirocyclic compounds, a versatile tool for diversifying molecular architectures, or as an intermediate for other heterocycles. While related aza-spirocyclic diones are noted for their synthetic utility, these applications cannot be directly attributed to this compound itself.

Role in the Preparation of Novel Materials for Organic Electronics

No research articles were identified that describe the application of this compound in the development of materials for organic electronics.

Scaffold for Molecular Design in Medicinal Chemistry Research

Similarly, there is no available literature detailing the use of this compound as a scaffold for exploring structure-activity relationships at the molecular level in a medicinal chemistry context. Research in this area often focuses on nitrogen-containing analogs (azaspiro compounds) due to their ability to form key interactions with biological targets.

Development of New Drug Molecules as Chemical Scaffolds

Extensive research into the applications of spirocyclic compounds has revealed their significant potential in medicinal chemistry. These rigid, three-dimensional structures are of great interest as scaffolds for the development of novel therapeutic agents. However, a thorough review of available scientific literature indicates a notable absence of research specifically focused on This compound as a chemical scaffold in drug development.

While the core structure of a spiro[3.5]nonane is present, the specific arrangement of an oxygen atom at the 7-position combined with dione (B5365651) functionalities at the 6- and 8-positions has not been documented in the context of creating new drug molecules.

In contrast, significant research has been conducted on the closely related nitrogen-containing analogue, 7-Azaspiro[3.5]nonane-6,8-dione . This compound has been explored as a scaffold for various therapeutic targets. For instance, derivatives of 7-azaspiro[3.5]nonane have been synthesized and evaluated as agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. Additionally, this aza-spiro compound has served as a foundational structure for the development of fatty acid amide hydrolase (FAAH) inhibitors, which have potential applications in pain and inflammation management.

Another related structure, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid , has been investigated as a bioisostere for piperidine, suggesting that the broader class of oxaspiro[3.5]nonanes holds promise in medicinal chemistry. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The exploration of this particular oxaspiro derivative highlights the ongoing interest in utilizing spirocyclic systems to access new chemical space and develop drugs with improved properties.

Despite the promising research into its analogues, there is currently no available data to create a detailed report, including research findings or data tables, on the use of This compound itself as a scaffold for new drug molecules. The scientific community has, to date, focused on other variations of the spiro[3.5]nonane framework for these applications.

Future Perspectives and Research Directions for 7 Oxaspiro 3.5 Nonane 6,8 Dione Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 7-Oxaspiro[3.5]nonane-6,8-dione is poised to move beyond classical methods, embracing greener and more efficient strategies. Traditionally, spiroketal synthesis has often relied on the acid-catalyzed cyclization of dihydroxyketones. acs.orgwikipedia.org While effective, these methods can lack stereocontrol and often require harsh conditions. acs.orgwikipedia.org The research community is increasingly focused on developing more sustainable alternatives.

Future pathways are expected to include:

Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and often leads to higher yields with reduced side products. For related spiro compounds, microwave irradiation has been successfully used with water as a solvent, representing a significant green chemistry advancement. nih.gov

Catalysis with Benign Reagents: The use of molecular iodine as an efficient catalyst for the synthesis of spiro heterobicyclic rings under solvent-free conditions highlights a trend towards using less toxic and more readily available catalysts. rsc.org

Flow Chemistry: The development of telescoped flow processes, as demonstrated for other chiral spiroketones, can enhance safety, improve throughput, and reduce waste by eliminating the need for intermediate isolation and purification steps.

Advanced Catalytic Systems: Gold(I)-catalyzed cyclization has proven highly efficient for creating complex spirobis-γ-lactone scaffolds, suggesting its potential applicability for the synthesis of related dione (B5365651) structures under mild conditions. mdpi.com

Table 1: Comparison of Synthetic Approaches for Spiro Compounds
MethodTraditional ApproachFuture Sustainable Approach
CatalystStrong acids (e.g., H2SO4, HCl)Benign catalysts (e.g., Iodine, Gold salts), Organocatalysts rsc.orgmdpi.com
SolventOften organic solventsWater or solvent-free conditions nih.govrsc.org
Energy InputConventional heating (hours)Microwave irradiation (minutes) nih.gov
ProcessBatch processingContinuous flow processing

Development of Advanced Catalytic Transformations and Methodologies

A primary challenge in spiroketal chemistry is controlling the three-dimensional architecture, particularly the stereochemistry at the spirocenter. Future research on this compound will undoubtedly focus on advanced catalytic transformations that offer high levels of stereocontrol.

Key future developments include:

Kinetically-Controlled Reactions: Traditional thermodynamically-controlled spiroketalizations often yield the most stable isomer, limiting access to other potentially valuable stereoisomers. The development of new kinetically-controlled reactions is crucial for synthesizing diverse libraries of spiro compounds. mskcc.org This allows for the formation of less stable, or "contra-thermodynamic," products which may possess unique properties. nih.govacs.org

Asymmetric Organocatalysis: Chiral organocatalysts have emerged as powerful tools for the enantioselective synthesis of complex molecules. Spiro-scaffold-based chiral amines have demonstrated superior catalytic activity and selectivity in enantioselective reactions for other spirocyclic systems. nih.gov This methodology could be adapted to produce chiral derivatives of this compound.

Electrochemical Synthesis: Electrosynthesis is a powerful and green method that uses electrical current to drive reactions. It has been successfully applied to the synthesis of spirocyclic compounds through oxidative dearomatization strategies, offering a novel approach for constructing the spiro framework. acs.orgrsc.org

Integration of Machine Learning and AI in Chemical Synthesis Design

The structural complexity of spiro compounds makes their synthesis an ideal area for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can navigate the vast chemical space to identify optimal reaction pathways and conditions, accelerating the discovery process. nih.gov

Future integration of AI in the chemistry of this compound will likely involve:

Retrosynthetic Planning: AI-driven platforms can propose novel synthetic routes that a human chemist might overlook. nih.gov By training on vast databases of chemical reactions, these tools can design efficient, multi-step syntheses for complex targets like the title compound.

Reaction Outcome Prediction: ML models can predict the success or failure of a potential reaction, as well as its yield and stereoselectivity, with high accuracy. nih.gov This reduces the need for extensive trial-and-error experimentation, saving time and resources.

Automated Synthesis: The combination of AI with robotic platforms enables the autonomous exploration of reaction conditions. nih.gov An AI algorithm can design an experiment, have a robot perform it, analyze the results in real-time, and then use that data to design the next, improved experiment.

Table 2: Applications of AI in Synthesis Design for Spiro Compounds
AI ApplicationFunctionPotential Impact on this compound Synthesis
Retrosynthesis ToolsProposes novel synthetic pathways from starting materials. nih.govDiscovery of more efficient or sustainable routes.
Reactivity PredictionPredicts whether a given set of reagents will react. nih.govReduces failed experiments and conserves starting materials.
Condition OptimizationIdentifies optimal catalyst, solvent, and temperature.Maximizes yield and stereoselectivity.
Automated RoboticsIntegrates design, execution, and analysis in a closed loop. nih.govAccelerates discovery of new derivatives and reactions.

Deeper Investigation into Ring Strain and Conformational Dynamics

The this compound molecule possesses a highly strained four-membered oxetane (B1205548) ring fused at a spirocenter to a flexible six-membered cyclohexane (B81311) ring. mdpi.com This structural arrangement is key to its chemical properties and potential applications. The oxetane ring is known to have an intrinsic ring strain of approximately 106 kJ/mol. mdpi.com

Future research will require a deep dive into its structural dynamics:

Computational Analysis: Advanced computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations will be essential. These tools can calculate the precise strain energy, map the potential energy surface, and predict the most stable conformations of the molecule. nih.gov For similar spiro-epoxides, MD simulations have been used to create a complete map of the conformational space. wikipedia.org

Conformational Influence: The oxetane moiety is not merely a structural curiosity; it profoundly influences a molecule's properties. It can act as a potent hydrogen-bond acceptor and alter the conformational preferences of adjacent parts of the molecule. mdpi.comsonar.ch Understanding how the strained ring in this compound influences the chair-boat equilibrium of the cyclohexane ring is a key research question.

Experimental Validation: Computational predictions must be validated through experimental techniques. Advanced NMR spectroscopy experiments will be crucial for characterizing the molecule's dynamic behavior in solution. mdpi.com

Expanded Applications in Emerging Chemical Technologies and Functional Materials

While the direct applications of this compound are yet to be explored, its unique structure suggests significant potential in several high-value areas.

Polymer Chemistry: The cyclic dione functionality is essentially a cyclic anhydride (B1165640). Dianhydrides are fundamental monomers in the synthesis of high-performance polymers like polyimides. mdpi.com It is conceivable that this compound could serve as a novel monomer. Polymerization via ring-opening of the anhydride with diamines could lead to polyamides or polyimides incorporating a spiro[3.5]nonane unit into the polymer backbone. Such a rigid, three-dimensional spiro-structure could impart unique properties to the resulting material, such as enhanced thermal stability, altered solubility, and a higher glass transition temperature. gatech.edu

Medicinal Chemistry: The oxetane ring is an increasingly popular motif in drug discovery. acs.org It is often used as a bioisostere for less desirable functional groups like carbonyls or gem-dimethyl groups. nih.gov The introduction of an oxetane can improve key drug properties such as aqueous solubility, metabolic stability, and lipophilicity, while its rigid structure can help lock a molecule into a bioactive conformation. sonar.chacs.org The this compound scaffold could, therefore, serve as a novel building block for creating drug candidates with improved physicochemical profiles.

Functional Materials: Spiroketal compounds are being investigated for a range of applications due to their rigid, well-defined three-dimensional structures. mskcc.org While speculative for this specific molecule, related structures have shown promise. The dione functionality also opens possibilities for derivatization into other functional groups, potentially leading to materials with applications in optoelectronics or as chiral ligands in catalysis.

Table 3: Potential Future Applications of this compound
FieldPotential RoleRationale
Polymer ScienceNovel monomer for polyimides/polyesters.The cyclic anhydride functionality allows for ring-opening polymerization; the spiro core could enhance thermal and mechanical properties. mdpi.comgatech.edu
Medicinal ChemistryScaffold for drug discovery.The oxetane ring is a desirable bioisostere that can improve solubility and metabolic stability. sonar.chacs.orgnih.gov
Materials SciencePrecursor to functional materials.The rigid spiro structure can be exploited for creating materials with unique optical or chiral properties.

Q & A

Q. What are the common synthetic routes for 7-Oxaspiro[3.5]nonane-6,8-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of spiro compounds like this compound typically involves cyclization reactions using precursors such as thietanedimethanol derivatives or acetal intermediates . Key parameters to optimize include temperature, solvent polarity (e.g., using THF or DMF), and catalysts (e.g., Lewis acids). A factorial design approach (e.g., 2^k designs) can systematically evaluate interactions between variables like reaction time and stoichiometry, enabling efficient optimization . Post-synthesis, purity is validated via HPLC or GC-MS, with impurities tracked using pharmacopeial standards for analogous spiro-diones (e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives) .

Q. How can the structural conformation of this compound be confirmed experimentally?

  • Methodological Answer : Structural confirmation requires multi-technique validation:
  • X-ray crystallography provides definitive bond-length and angle data, critical for spiro center geometry .
  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) identifies coupling patterns, such as the deshielding of carbonyl groups (δ ~200 ppm in ¹³C NMR) and spiro carbon splitting .
  • IR spectroscopy verifies carbonyl stretches (~1750 cm⁻¹) and ether linkages (~1100 cm⁻¹) .
    Discrepancies between experimental and computational (DFT) spectra may indicate conformational flexibility, requiring further MD simulations .

Advanced Research Questions

Q. How can contradictions in spectroscopic or reactivity data for this compound be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Polymorphism : Use DSC/TGA to identify crystalline vs. amorphous phases affecting reactivity .
  • Solvent effects : Compare reactivity in polar aprotic (e.g., DMSO) vs. nonpolar solvents to assess hydrogen-bonding interactions .
  • Dynamic equilibria : Employ variable-temperature NMR to detect ring-opening intermediates or tautomerism .
    Advanced studies may integrate machine learning to correlate spectral outliers with synthetic conditions (e.g., impurity profiles from LC-MS datasets) .

Q. What computational strategies are effective for predicting the ADMET properties of spiro-dione derivatives?

  • Methodological Answer :
  • Molecular docking : Screen against cytochrome P450 enzymes to predict metabolic stability using software like AutoDock Vina .
  • QSAR models : Train on spiro compound libraries to link substituents (e.g., methyl vs. phenyl groups) to solubility or toxicity .
  • MD simulations : Assess membrane permeability by modeling lipid bilayer interactions, focusing on the compound’s rigid spiro core and hydrogen-bonding capacity .

Q. How can environmental degradation pathways of this compound be studied under controlled conditions?

  • Methodological Answer :
  • Photolysis experiments : Expose the compound to UV-Vis light in environmental chambers, monitoring degradation via LC-MS and identifying byproducts (e.g., ring-opened dicarboxylic acids) .
  • Microbial assays : Use soil or water microbiota to evaluate biodegradation rates, with metagenomic analysis to pinpoint degradative enzymes .
  • Surface adsorption studies : Apply AFM or ToF-SIMS to characterize interactions with indoor/outdoor particulates, critical for assessing environmental persistence .

Experimental Design & Validation

Q. What experimental frameworks are suitable for studying the reactivity of this compound in multicomponent reactions?

  • Methodological Answer : A quasi-experimental design with control groups is recommended:
  • Experimental group : React the spiro-dione with nucleophiles (e.g., Grignard reagents) under inert conditions.
  • Control group : Use non-spiro analogs (e.g., cyclohexane-1,2-dione) to isolate spiro-specific effects .
    Data analysis should employ ANOVA to compare yields/selectivity, with post-hoc tests (e.g., Tukey’s HSD) identifying significant variables .

Q. How can AI-enhanced tools improve the synthesis and characterization pipeline for this compound?

  • Methodological Answer :
  • Autonomous labs : Integrate robotic platforms with AI for high-throughput screening of catalysts/solvents, reducing trial-and-error cycles .
  • Spectroscopic prediction : Train neural networks on spiro compound databases to predict NMR/IR spectra from SMILES strings, accelerating structural validation .
  • Failure analysis : Use AI to diagnose failed reactions by cross-referencing with impurity databases (e.g., EP-grade reference standards) .

Data Interpretation & Reporting

Q. What statistical methods are critical for analyzing spiro-dione reaction kinetics?

  • Methodological Answer :
  • Nonlinear regression : Fit time-course data to kinetic models (e.g., pseudo-first-order for nucleophilic attacks) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in multivariate datasets (e.g., solvent polarity, temperature, yield) to identify dominant factors .
  • Bayesian inference : Quantify uncertainty in rate constants, especially for low-yield or noisy datasets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Oxaspiro[3.5]nonane-6,8-dione
Reactant of Route 2
7-Oxaspiro[3.5]nonane-6,8-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.